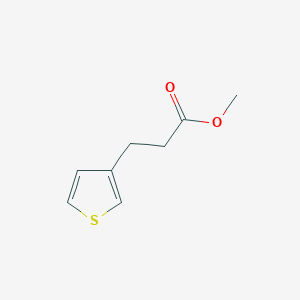![molecular formula C14H12ClF2NO B2361330 {[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine CAS No. 1178757-26-0](/img/structure/B2361330.png)
{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine” is a chemical compound with the CAS Number: 1178757-26-0 . It has a molecular weight of 283.7 . The IUPAC name for this compound is [2-(2-chloro-4-fluorophenoxy)-5-fluorophenyl]-N-methylmethanamine .
Molecular Structure Analysis
The InChI code for “{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine” is 1S/C14H12ClF2NO/c1-18-8-9-6-10 (16)2-4-13 (9)19-14-5-3-11 (17)7-12 (14)15/h2-7,18H,8H2,1H3 .Physical And Chemical Properties Analysis
“{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Fluorescent Probes in Chemical Biology
Fluorescent probes are essential tools in chemical biology, particularly for studying subcellular localization and mechanisms of action of bioactive compounds. The compound can be used to develop fluorescent probes that offer high sensitivity, versatility, and quantitative capacity in drug discovery and cell imaging .
Anti-Angiogenesis Cancer Therapy
In the field of cancer therapy, receptor tyrosine kinase inhibitors play a crucial role in anti-angiogenesis, which is vital for preventing tumor growth and metastasis. The compound has potential applications in the synthesis of novel anti-angiogenesis receptor tyrosine kinase inhibitors, contributing to advancements in cancer treatment .
HIV Treatment Research
Indole derivatives, which can be synthesized using the compound, have shown promise in anti-HIV activity. This application is significant in the ongoing research for effective treatments against HIV-1 and HIV-2 strains .
Agrochemical and Pharmaceutical Intermediates
The compound serves as a key intermediate in the synthesis of active ingredients for agrochemicals and pharmaceuticals. Its unique physicochemical properties due to the fluorine atom make it valuable in developing compounds for crop protection and medicinal use .
Herbicide Development
As an analytical standard, the compound is used in the development of herbicides like pyraflufen-ethyl. It belongs to the phenylpyrazole class and is crucial for controlling a wide range of weeds in agriculture .
Biomedical and Environmental Monitoring
The compound’s derivatives can be designed to create fluorescent probes with high affinity, which are essential for molecular detection in biomedical research and environmental monitoring. This application is particularly important for tracking and analyzing biological and environmental samples .
Immunotherapy in Bladder Cancer
In the context of bladder cancer, enhancing the immune response is a critical therapeutic approach. The compound can be utilized in the synthesis of quinazoline derivatives, which are potential therapeutic agents in immunotherapy for bladder cancer patients .
Safety And Hazards
Propiedades
IUPAC Name |
1-[2-(2-chloro-4-fluorophenoxy)-5-fluorophenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF2NO/c1-18-8-9-6-10(16)2-4-13(9)19-14-5-3-11(17)7-12(14)15/h2-7,18H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERWEBWLKPBPPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)OC2=C(C=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[2-(Trifluoromethoxy)phenyl]ethyl]oxirane-2-carboxamide](/img/structure/B2361248.png)
![[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2361250.png)

![2-fluoro-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2361255.png)


![N-(3-chlorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2361260.png)


![(E)-N-benzyl-3-[5-bromo-2-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2361264.png)
![Ethyl 2-(2-naphthamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2361265.png)
![1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2361266.png)
![(Z)-4-butoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2361267.png)
![N-mesityl-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2361268.png)